molecular formula C21H19BrN2O4S B11354255 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11354255
M. Wt: 475.4 g/mol
InChI Key: OCECZQSFTJAQGO-UHFFFAOYSA-N
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Description

N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a thiolan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the bromophenyl group, the thiolan ring, and the oxazole ring. Common reagents used in these reactions include bromine, phenyl compounds, and oxazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce various substituted phenyl compounds .

Scientific Research Applications

N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a bromophenyl group, a thiolan ring, and an oxazole ring.

Properties

Molecular Formula

C21H19BrN2O4S

Molecular Weight

475.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19BrN2O4S/c22-17-8-4-5-15(11-17)13-24(18-9-10-29(26,27)14-18)21(25)19-12-20(28-23-19)16-6-2-1-3-7-16/h1-8,11-12,18H,9-10,13-14H2

InChI Key

OCECZQSFTJAQGO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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